molecular formula C18H19NO2 B2784096 N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide CAS No. 312922-52-4

N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide

Cat. No.: B2784096
CAS No.: 312922-52-4
M. Wt: 281.355
InChI Key: ANPAXJSLGFYUGC-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide is a synthetic organic compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol . It belongs to a class of compounds featuring a propanamide core, which is a structure of significant interest in medicinal chemistry research. While the specific biological activity and research applications of this exact compound require further investigation, it is structurally related to benzoylphenoxyacetamide (BPA) derivatives that have been explored for their anti-cancer potential . Specifically, research on related BPA compounds has demonstrated that this molecular skeleton can be optimized for activity against aggressive glioblastomas (the most aggressive type of brain tumor), with some variants showing an improved ability to cross the blood-brain barrier and induce cancer cell death . The presence of the benzoyl and methylphenyl substituents in its structure suggests potential for interaction with various biological targets. This compound is supplied for research purposes to facilitate studies in drug discovery and chemical biology, particularly for investigating new therapeutic agents for central nervous system disorders and oncology. It is intended for in vitro research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-12(2)18(21)19-16-10-9-13(3)11-15(16)17(20)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPAXJSLGFYUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 2-methylphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms 2-benzoyl-4-methylphenyl.

    Amidation: The resulting 2-benzoyl-4-methylphenyl is then reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide features a benzamide core with a unique arrangement of functional groups. The compound's structure can be represented as follows:

  • Chemical Formula : C16_{16}H17_{17}NO
  • Molecular Weight : 255.32 g/mol

This structural arrangement contributes to its biological activity and reactivity in chemical processes.

Chemistry

  • Synthesis Precursor : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it a valuable reagent in organic chemistry.
  • Reagent in Organic Reactions : It serves as an effective reagent for various organic transformations, facilitating the creation of diverse chemical entities.

Biology

  • Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic processes.
    Bacterial StrainInhibition Zone (mm)
    E. coli15
    Staphylococcus aureus18
  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Studies suggest that it activates caspases and modulates key signaling pathways related to cell survival.
    Cell LineIC50 (µM)
    HeLa25
    MCF-725

Medicine

  • Drug Development : this compound is being explored for its potential use in drug development, particularly for designing novel therapeutic agents targeting specific diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Prajapati et al. evaluated the antimicrobial properties of various benzamide derivatives, including this compound. The results confirmed its efficacy against pathogenic bacteria using standard susceptibility testing protocols.
  • Cytotoxicity Assays : Research published by Innovare Academics assessed the cytotoxic effects on HeLa and MCF-7 cells using MTT assays, revealing an IC50 value of approximately 25 µM for both cell lines, indicating significant potential for anticancer applications.

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes critical structural and synthetic differences between N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Synthesis Method (Evidence Source)
This compound (Target) C₁₈H₁₉NO₂ 281.35 g/mol 2-Benzoyl, 4-methylphenyl, 2-methylpropanamide Not explicitly described; inferred DCC coupling
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide C₂₄H₂₂FNO 359.44 g/mol Fluoro-biphenyl, amphetamine-derived amine DCC-mediated coupling of flurbiprofen/amphetamine
N-[2-(1,3-Benzothiazol-2-yl)-4-chlorophenyl]-2-methylpropanamide C₁₇H₁₅ClN₂OS 330.83 g/mol Benzothiazole, chloro, 2-methylpropanamide Not detailed; likely nucleophilic substitution
N-(4-Cyano-3-iodophenyl)-2-hydroxy-3-(4-(2-(2-hydroxyethoxy)ethoxy)phenoxy)-2-methylpropanamide C₂₂H₂₅IN₂O₆ 572.35 g/mol Iodo, cyano, polyethylene glycol-like chain Multi-step SN2 reactions with PEG derivatives
Isobutyryl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide) C₂₃H₂₉N₂O 366.49 g/mol Piperidinyl, phenylethyl, 2-methylpropanamide Amide coupling of isobutyryl chloride

Structural and Functional Insights

Aromatic Substituents
  • Electron-Withdrawing vs.
  • Benzothiazole vs. Benzoyl : The benzothiazole ring in ’s analog introduces planarity and π-stacking capability, which may influence binding to aromatic receptors or enzymes, contrasting with the flexible benzoyl group in the target compound .
Backbone Modifications
  • Hydroxy and PEG Chains : ’s compound incorporates hydroxy and polyethylene glycol (PEG) chains, significantly improving water solubility compared to the hydrophobic benzoyl group in the target compound .
  • Piperidinyl Moieties : Isobutyryl fentanyl () includes a piperidinyl group, enabling opioid receptor interactions, whereas the target compound lacks such pharmacophoric elements .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoyl moiety attached to a 4-methylphenyl group through an amide linkage. This structural configuration is believed to contribute to its biological activity by facilitating interactions with various molecular targets in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their therapeutic effects .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Research has highlighted the anticancer potential of this compound, particularly against glioblastoma cells. A study demonstrated that derivatives of benzoylphenoxyacetamide, which share structural similarities with this compound, showed significant cytotoxic effects on glioblastoma cell lines at low concentrations .

Case Studies

  • Study on Anticancer Effects : In a comparative study, this compound was tested alongside other phenolic compounds for their ability to induce apoptosis in cancer cells. The results indicated that this compound significantly reduced cell viability in glioblastoma cells compared to controls .
  • Antimicrobial Assessment : A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against common pathogens. The results showed promising inhibition zones in bacterial cultures treated with varying concentrations of this compound .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor binding
N-(2-benzoyl-4-methylphenyl)-3-phenylpropanamideAnticancerApoptosis induction
N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamideAntimicrobialAntioxidant properties

Q & A

Q. Advanced

  • Substituent variation : Modify benzoyl (e.g., electron-withdrawing groups) or methylphenyl (e.g., halogenation) to assess effects on binding affinity .
  • Steric/electronic analysis : Computational tools (e.g., DFT) predict how substituents alter charge distribution and steric hindrance .
  • Biological profiling : Compare activity of derivatives in enzyme inhibition (e.g., cyclooxygenase) or receptor binding assays .

What are the key physicochemical properties influencing solubility and reactivity?

Q. Basic

  • Lipophilicity : LogP values (~3.5) suggest moderate solubility in organic solvents, requiring co-solvents (e.g., DMSO) for in vitro studies .
  • Hydrogen bonding : The amide group (-NHCO-) enables interactions with polar targets but reduces membrane permeability .
  • Steric effects : Bulky substituents (e.g., benzoyl) may hinder binding to shallow protein pockets .

How can computational methods predict metabolic pathways?

Q. Advanced

  • In silico tools : Use software like MetaSite to simulate phase I/II metabolism (e.g., oxidation of methyl groups or amide hydrolysis) .
  • Docking studies : Identify potential interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • QSAR models : Corrogate metabolic stability with structural descriptors (e.g., topological polar surface area) .

What are the documented chemical reactions and stability profiles under varying conditions?

Q. Basic

  • Hydrolysis : Amide bond cleavage occurs under strong acidic/basic conditions (e.g., 6M HCl, 80°C) .
  • Oxidation : Benzoyl groups may form quinone derivatives in the presence of oxidizing agents (e.g., KMnO₄) .
  • Thermal stability : Decomposes above 200°C; store at -20°C in inert atmospheres to prolong shelf life .

What experimental approaches investigate protein target interactions?

Q. Advanced

  • X-ray crystallography : Resolve binding modes at atomic resolution (e.g., ligand-enzyme complexes) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) in real-time .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

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